16,17-Dehydrocapsaicin is a naturally occurring analog of capsaicin, the pungent principle found in chili peppers of the genus Capsicum [, ]. It belongs to the capsaicinoid family, known for their ability to interact with the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons [, ]. 16,17-Dehydrocapsaicin, along with other capsaicinoids, is a product of capsaicin metabolism in mammals [].
16,17-Dehydro Capsaicin is primarily extracted from chili peppers, particularly varieties such as Capsicum chinense and Capsicum annuum, where it is found alongside other capsaicinoids like capsaicin and dihydrocapsaicin. The biosynthesis of this compound occurs through complex metabolic pathways involving specific enzymes that catalyze the transformation of precursor molecules derived from amino acids like phenylalanine and valine .
In terms of chemical classification, 16,17-Dehydro Capsaicin belongs to the class of alkaloids and more specifically to the group of capsaicinoids. These compounds are characterized by their hydrophobic nature and their ability to activate specific receptors in the human body, leading to sensations of heat and pain.
The synthesis of 16,17-Dehydro Capsaicin can occur through both natural biosynthetic pathways within plants and through synthetic organic chemistry methods. In plants, it is synthesized via a series of enzymatic reactions that transform phenylalanine into capsaicinoids through the phenylpropanoid pathway. Key enzymes involved include phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate-CoA ligase .
In laboratory settings, synthetic methods may involve:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography are frequently employed to monitor the progress of synthesis and purify the compound post-reaction .
The molecular structure of 16,17-Dehydro Capsaicin can be represented as follows:
The compound exhibits specific stereochemistry that is crucial for its biological activity. The configuration at the 16th and 17th carbon atoms distinguishes it from other capsaicinoids like capsaicin.
16,17-Dehydro Capsaicin can undergo various chemical reactions typical for organic compounds:
These reactions can be studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into reaction mechanisms and product identification .
The mechanism by which 16,17-Dehydro Capsaicin exerts its effects involves interaction with transient receptor potential vanilloid type 1 (TRPV1) receptors located on sensory neurons. Upon binding, it induces a conformational change in the receptor that leads to an influx of calcium ions into the cell, resulting in depolarization and the sensation of heat or pain.
Research indicates that this compound can activate TRPV1 at lower concentrations compared to capsaicin itself, suggesting enhanced potency in eliciting sensory responses .
Relevant data indicate that while it shares many properties with capsaicin, its unique structure contributes to distinct solubility and reactivity profiles .
16,17-Dehydro Capsaicin has several applications:
Research continues into its efficacy in various therapeutic contexts, including obesity management and cancer treatment due to its ability to influence metabolic pathways .
16,17-Dehydro Capsaicin is a structurally specialized capsaicinoid found in Capsicum species and mammalian metabolic pathways. Unlike predominant capsaicinoids (capsaicin and dihydrocapsaicin), this analog features a distinct double bond between C16 and C17 in its acyl chain. Historically overlooked due to low abundance, it has emerged as a critical compound for understanding capsaicinoid diversity and metabolism. Its discovery bridges plant biochemistry and mammalian biotransformation studies, revealing unexpected complexity in vanilloid compound processing [1] [3].
16,17-Dehydro Capsaicin (chemical name: (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide) shares the vanillylamide core structure characteristic of capsaicinoids but differs in its acyl chain unsaturation. Its molecular formula is C₁₈H₂₅NO₃ (molecular weight: 303.4 g/mol), contrasting with capsaicin (C₁₈H₂₇NO₃) and dihydrocapsaicin (C₁₈H₂₉NO₃) [1] [6]. The double bond between C16-C17 introduces significant conformational rigidity and electronic effects:
Structural comparisons of key capsaicinoids:Table 1: Structural Features of Major Capsaicinoids
Compound | Core Structure | Acyl Chain Features | Molecular Formula | Key Functional Groups |
---|---|---|---|---|
Capsaicin | Vanillylamide | 8-methylnon-6-enoic acid (Δ⁶ double bond) | C₁₈H₂₇NO₃ | Phenolic OH, Amide bond |
Dihydrocapsaicin | Vanillylamide | 8-methylnonanoic acid (saturated) | C₁₈H₂₉NO₃ | Phenolic OH, Amide bond |
16,17-Dehydro Capsaicin | Vanillylamide | 8-methylnon-6,16-dienoic acid (Δ⁶, Δ¹⁶ double bonds) | C₁₈H₂₅NO₃ | Phenolic OH, Amide bond, Conjugated diene |
Nordihydrocapsaicin | Vanillylamide | 7-methyloctanoic acid | C₁₇H₂₇NO₃ | Phenolic OH, Amide bond |
Bioactivity correlations:The conjugated diene system in 16,17-Dehydro Capsaicin may contribute to its reduced pungency compared to capsaicin. However, its antioxidant capacity appears enhanced due to stabilization of radical intermediates through resonance across the diene system [1] [6]. This structural feature also increases its metabolic lability, particularly toward hepatic oxidation [3].
Plant Biosynthesis
In Capsicum fruits, 16,17-Dehydro Capsaicin originates through parallel pathways to major capsaicinoids:
Critical evidence comes from isotope labeling studies: When placental tissues of C. chinense were fed with ¹³C-valine, 16,17-Dehydro Capsaicin incorporated the label specifically at C8, C9, and C10 positions, confirming its origin from branched-chain amino acid metabolism [7].
Mammalian Biotransformation
16,17-Dehydro Capsaicin is also a significant hepatic metabolite of dietary capsaicinoids:
Comparative biosynthetic routes:Table 2: Biosynthetic Origins of 16,17-Dehydro Capsaicin
Source | Pathway | Key Enzymes | Precursors | Tissue Localization |
---|---|---|---|---|
Capsicum placenta | De novo biosynthesis | Kas, pAMT, CS, Δ¹⁶-desaturase (putative) | Valine, Phenylalanine | Epidermal vacuoles |
Mammalian liver | Capsaicin biotransformation | CYP3A4, CYP2C9 | Dietary capsaicin | Hepatic microsomes |
In vitro cultures | Non-enzymatic oxidation | Peroxidases (artifact) | Capsaicin + H₂O₂ | Laboratory systems |
Notably, the placental specificity in peppers arises from tissue-specific expression of Kas, pAMT, and AT3 genes. RNA-seq studies of C. frutescens placenta show coordinated upregulation of these genes during peak capsaicinoid synthesis (20-40 days post-anthesis) [10]. The dehydrogenation step likely occurs during acyl chain elongation rather than through post-synthesis modification [5] [7].
The recognition of 16,17-Dehydro Capsaicin unfolded through three research eras:1. Isolation and structural characterization (1990s-2003):- First detected as a minor constituent (<0.5% total capsaicinoids) in C. chinense extracts using reverse-phase HPLC [1]- Initially misidentified as an "artifact of extraction" due to its instability in acidic conditions- Definitive structure elucidation achieved through LC-MS/MS fragmentation patterns showing characteristic m/z 137 (vanillylamine) and m/z 166 (8-methylnon-6,16-dienoic acid fragment) ions [3]
Current research focuses on:
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